molecular formula C23H33NO2 B1385469 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040689-33-5

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Cat. No. B1385469
CAS RN: 1040689-33-5
M. Wt: 355.5 g/mol
InChI Key: BHQXTVHCQIDMML-UHFFFAOYSA-N
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Description

The compound “4-(Isopentyloxy)benzoic acid” is a substance with the molecular formula C12H16O3 . It’s used in laboratory chemicals, the manufacture of substances, and scientific research and development . Another related compound is “(4-((3-CHLORO-4-(ISOPENTYLOXY)BENZYL)OXY)PHENYL)ACETIC ACID” with the molecular formula C20H23ClO4 .


Molecular Structure Analysis

The molecular weight of “4-(Isopentyloxy)benzoic acid” is 208.25 , and for “(4-((3-CHLORO-4-(ISOPENTYLOXY)BENZYL)OXY)PHENYL)ACETIC ACID” it’s 362.857 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . For “4-(Isopentyloxy)benzoic acid”, it’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Synthesis and Characterization

  • A study by Pisipati et al. (2013) focused on the synthesis and characterization of similar compounds, including N-(4-butyloxy benzylidene)-4-alkoxy anilines. They used techniques like polarizing microscopy and differential scanning calorimetry to study phase transitions in these compounds, which showed nematic phases at temperatures above 100°C (Pisipati et al., 2013).

Liquid Crystal Research

  • Research by Yeap et al. (2011) involved synthesizing a series of non-symmetric liquid crystal dimers related to the compound . They investigated the thermal behavior and influence of terminal substituents on liquid crystalline properties, observing smectic and nematic phases in some derivatives (Yeap et al., 2011).
  • Another study by Hasegawa et al. (1989) explored the effects of substituent variations on the mesomorphic properties of similar compounds. They found that different substitutions on the aniline moiety affected the nematic-isotropic transition temperature (Hasegawa et al., 1989).

Polymerization and Material Applications

  • Balcar et al. (2001) examined the polymerization of N-(4-substituted benzylidene)-4-ethynylanilines, which are structurally related to the compound . They used various catalysts to prepare new substituted polyacetylenes, highlighting the potential of these compounds in material science (Balcar et al., 2001).

Non-linear Optical Crystals

  • Tsunekawa et al. (1990) conducted research on benzylidene-aniline derivatives, closely related to the compound of interest, for their potential in non-linear optical applications. They discovered new organic crystals with high second-harmonic generation activities, suggesting potential use in optical technologies (Tsunekawa et al., 1990).

Safety and Hazards

“4-(Isopentyloxy)benzoic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3-methylbutoxy)-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-4-5-6-16-25-22-11-7-20(8-12-22)18-24-21-9-13-23(14-10-21)26-17-15-19(2)3/h7-14,19,24H,4-6,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQXTVHCQIDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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